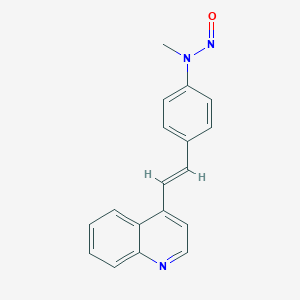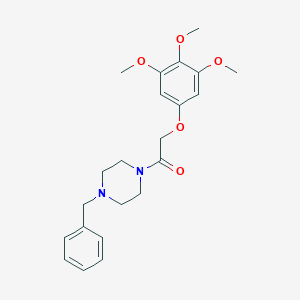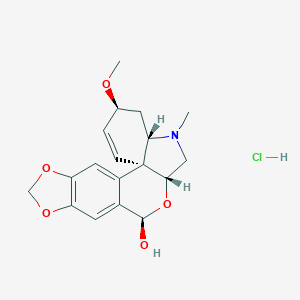![molecular formula C24H28N2O B232171 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide is a chemical compound that belongs to the class of antipsychotic drugs. It is commonly known as Aripiprazole, which is used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is a complex molecule that has a unique mechanism of action, which makes it different from other antipsychotic drugs.
Wirkmechanismus
Aripiprazole works by modulating the activity of dopamine and serotonin receptors in the brain. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism of action makes Aripiprazole different from other antipsychotic drugs, which either act as full agonists or antagonists at these receptors.
Biochemical and Physiological Effects:
Aripiprazole has been shown to have several biochemical and physiological effects in the brain. It increases the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. Aripiprazole also modulates the activity of glutamate and gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Aripiprazole has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. It is also commercially available, which makes it easy to obtain for research purposes. However, there are also some limitations to the use of Aripiprazole in lab experiments. It has a complex mechanism of action, which makes it difficult to interpret the results of experiments. It also has a relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Aripiprazole. One area of interest is the development of new formulations of Aripiprazole that can be administered more easily and have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of Aripiprazole in the treatment of other psychiatric disorders, such as anxiety disorders and autism spectrum disorder. Finally, there is a need for further research into the mechanism of action of Aripiprazole, which may lead to the development of new drugs with similar or improved therapeutic properties.
Synthesemethoden
The synthesis of Aripiprazole involves a multi-step process that starts with the reaction of 4,4-difluorobenzhydryl chloride with 1,3-diaminopropane to form 4,4-difluoro-N-{1-[2-(4-methylpiperazin-1-yl)ethyl]-4-piperidinylidene}benzenepropanamide. This intermediate is then reacted with 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-amine to form 1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide, which is Aripiprazole.
Wissenschaftliche Forschungsanwendungen
Aripiprazole has been extensively studied for its therapeutic potential in the treatment of various psychiatric disorders. It has been shown to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole is also being studied for its potential use in the treatment of autism spectrum disorder, obsessive-compulsive disorder, and anxiety disorders.
Eigenschaften
Molekularformel |
C24H28N2O |
|---|---|
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-[3-(5,6-dihydrodibenzo[1,2-a:1//',2//'-e][7]annulen-11-ylidene)propyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H28N2O/c25-24(27)20-9-5-15-26(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H2,25,27) |
InChI-Schlüssel |
BNJRGBGMOJJNOQ-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
Kanonische SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)


![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)


![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
